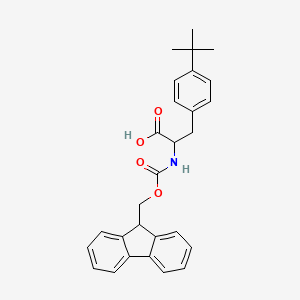

2-(4-((4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-1-morpholinoethanone

Vue d'ensemble

Description

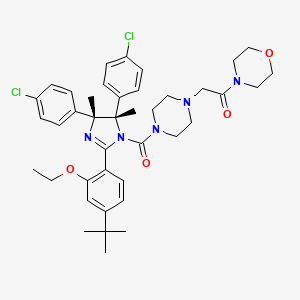

2-(4-((4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-1-morpholinoethanone is a useful research compound. Its molecular formula is C40H49Cl2N5O4 and its molecular weight is 734.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(4-((4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-1-morpholinoethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-((4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-1-morpholinoethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cancer Therapy

The primary application of p53 and MDM2 interaction inhibitors is in cancer therapy . These inhibitors can reactivate p53 function in tumors where p53 is inactivated by MDM2, but not mutated . By blocking the interaction between p53 and MDM2, these inhibitors can induce cell-cycle arrest and apoptosis in cancer cells, potentially leading to tumor regression .

Targeted Drug Design

The specificity of the p53-MDM2 interaction makes it an ideal target for drug design . Small-molecule inhibitors can be designed to disrupt this interaction, offering a targeted approach that minimizes off-target effects and reduces toxicity . This precision in drug design can lead to more effective and safer cancer treatments.

Understanding Tumor Biology

Studying the effects of p53-MDM2 inhibitors helps in understanding the complex biology of tumors. It provides insights into the mechanisms of tumor suppression and the role of p53 in cellular stress responses . This knowledge is crucial for developing new strategies to combat cancer.

Research on Drug Resistance

Resistance to chemotherapy is a major challenge in cancer treatment. p53-MDM2 inhibitors can be used to study the mechanisms of drug resistance and to develop strategies to overcome them. Understanding how cancer cells evade the effects of these inhibitors can lead to the development of more effective therapies .

Combination Therapies

MDM2 inhibitors can be used in combination with other therapies to enhance their efficacy. For instance, combining these inhibitors with chemotherapy or radiation therapy may result in a synergistic effect, leading to improved outcomes in cancer treatment .

Personalized Medicine

The effectiveness of p53-MDM2 inhibitors can vary based on individual genetic differences. This variability offers an opportunity for personalized medicine , where treatments can be tailored to the genetic makeup of a patient’s tumor, potentially improving the efficacy of cancer therapies .

Immunotherapy

Activation of p53 by MDM2 inhibitors can also enhance the immune response against tumors. This can be particularly useful in immunotherapy , where the goal is to boost the body’s natural defenses to fight cancer .

Senescence and Aging Research

The p53 pathway is not only implicated in cancer but also in cellular senescence and aging . Inhibitors of the p53-MDM2 interaction can be used to study how modulation of this pathway affects the aging process and age-related diseases .

Mécanisme D'action

Target of Action

The primary targets of the compound, also known as p53 and MDM2 proteins-interaction-inhibitor racemic, are the p53 protein and the MDM2 protein . The p53 protein, encoded by the tumor suppressor gene TP53, is one of the most important tumor suppressor factors in vivo . The MDM2 protein functions both as a ubiquitin ligase that recognizes the N-terminal transactivation domain of p53, leading to its degradation, and as an inhibitor of p53 transcriptional activation .

Mode of Action

The compound acts as an inhibitor that binds to the p53-binding domain of MDM2, aiming to disrupt the binding of MDM2 to p53 . This disruption blocks the degradation of p53, which then results in the induction of apoptosis of tumor cells, reversal of the immunosuppressive microenvironment, and triggering of immunogenic cell death .

Biochemical Pathways

The compound affects the p53-MDM2 negative feedback loop . In normal conditions, the p53 protein level is kept low by MDM2, which promotes p53 ubiquitination and its subsequent degradation . After stress stimuli, the MDM2-p53 interaction is disrupted, and p53 increases rapidly to activate p53 responses . The compound’s action disrupts this feedback loop, leading to increased levels of p53 and subsequent downstream effects such as growth arrest, DNA damage repair, and apoptosis .

Pharmacokinetics

It’s known that the compound competes for binding sites in the n-terminus of the mdm2 protein and p53 . This competition can block the binding between MDM2 and p53 and reduce the degradation of p53

Result of Action

The result of the compound’s action is the reactivation of the p53 pathway and the selective killing of tumor cells in a p53-dependent manner . This reactivation can lead to the induction of apoptosis of tumor cells, reversal of the immunosuppressive microenvironment, and triggering of immunogenic cell death .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, overexpression of MDM2 by gene amplification or single nucleotide polymorphism is documented in many cancer types . The occurrence of p53 mutations and overexpression of MDM2 are usually mutually exclusive, supporting the notion that MDM2 overexpression is responsible for driving the cancer phenotype by abolishing p53 activity . Therefore, the compound’s action, efficacy, and stability can be influenced by the genetic makeup of the tumor cells.

Propriétés

IUPAC Name |

2-[4-[(4R,5S)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49Cl2N5O4/c1-7-51-34-26-30(38(2,3)4)12-17-33(34)36-43-39(5,28-8-13-31(41)14-9-28)40(6,29-10-15-32(42)16-11-29)47(36)37(49)46-20-18-44(19-21-46)27-35(48)45-22-24-50-25-23-45/h8-17,26H,7,18-25,27H2,1-6H3/t39-,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZBZZRLUQDRII-PVXQIPPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@]([C@](N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49Cl2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678914 | |

| Record name | 2-{4-[(4R,5S)-2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-1-morpholinoethanone | |

CAS RN |

939983-14-9 | |

| Record name | 2-{4-[(4R,5S)-2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine](/img/structure/B1392751.png)

![1-Thia-4-azaspiro[4.6]undecane hydrochloride](/img/structure/B1392758.png)

![Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate](/img/structure/B1392770.png)

![[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B1392773.png)